molecular formula C22H24N6O2 B2994690 3-({4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol CAS No. 955338-36-0

3-({4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

Cat. No.: B2994690
CAS No.: 955338-36-0
M. Wt: 404.474
InChI Key: YKNFOBUDWWONST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a bicyclic heterocyclic scaffold known for its kinase-inhibitory and anticancer properties. Structurally, it features:

  • A 1-phenyl group at the 1-position of the pyrazolo-pyrimidine core.
  • A (4-ethoxyphenyl)amino substituent at the 4-position.
  • A 3-aminopropan-1-ol side chain at the 6-position.

The ethoxy group on the aniline moiety enhances lipophilicity and may influence target binding, while the propanol chain contributes to hydrogen-bonding interactions.

Properties

IUPAC Name

3-[[4-(4-ethoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-2-30-18-11-9-16(10-12-18)25-20-19-15-24-28(17-7-4-3-5-8-17)21(19)27-22(26-20)23-13-6-14-29/h3-5,7-12,15,29H,2,6,13-14H2,1H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNFOBUDWWONST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-({4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol (CAS Number: 955338-36-0) is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N6O2C_{22}H_{24}N_{6}O_{2}, with a molecular weight of 404.5 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its role as a scaffold in various medicinal chemistry applications.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets, particularly kinases involved in cell signaling pathways. The pyrazolo[3,4-d]pyrimidine derivatives are often designed to inhibit epidermal growth factor receptor (EGFR) signaling, which is crucial in many cancer types.

Key Mechanisms:

  • EGFR Inhibition : Compounds similar to this one have been shown to inhibit EGFR activity effectively. For instance, studies have demonstrated that derivatives exhibit IC50 values in the nanomolar range against both wild-type and mutant forms of EGFR, indicating potent inhibitory effects on cancer cell proliferation and survival .
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by altering the BAX/Bcl-2 ratio, leading to increased cell death .
  • Cell Cycle Arrest : Flow cytometric analyses suggest that the compound can arrest the cell cycle at the S and G2/M phases, further contributing to its anti-cancer properties .

Biological Activity Data

Activity IC50 Value (µM) Target
EGFR (Wild Type)0.016Kinase Inhibition
EGFR (Mutant T790M)0.236Kinase Inhibition
A549 Cell Line8.21Anti-proliferative
HCT-116 Cell Line19.56Anti-proliferative

Case Studies

  • In Vitro Studies : In a study assessing various pyrazolo[3,4-d]pyrimidine derivatives, compounds similar to this one were evaluated for their anti-proliferative activities against A549 and HCT-116 cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis .
  • Molecular Docking Studies : Molecular docking has been employed to understand the binding interactions between this compound and EGFR. These studies revealed that the compound fits well into the ATP-binding pocket of EGFR, suggesting a competitive inhibition mechanism .

Therapeutic Potential

Given its potent biological activities, this compound holds promise as a therapeutic agent in cancer treatment. The ability to target both wild-type and mutant forms of EGFR makes it particularly attractive for developing treatments against resistant cancer phenotypes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Position) Molecular Formula logP logSw Biological Activity Reference
Target Compound 1-Ph, 4-(4-EtO-PhNH), 6-(NH-propanol) C₂₂H₂₃N₆O₂ ~2.8* ~-3.0* Anticancer (inferred) N/A
3-{[4-(4-Chloroanilino)-1-Me-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol 1-Me, 4-(4-Cl-PhNH), 6-(NH-propanol) C₁₅H₁₇ClN₆O 2.43 -2.92 Antitumor screening
3-{[4-(4-MeO-PhNH)-1-Me-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol 1-Me, 4-(4-MeO-PhNH), 6-(NH-propanol) C₁₆H₁₉N₆O₂ ~2.5† ~-3.1† Kinase inhibition (assumed)
E781-0309 (ChemDiv) 1-Me, 4-(4-Cl-2-Me-PhNH), 6-(NH-propanol) C₁₆H₁₉ClN₆O 3.02 -3.19 Anticancer library compound

Notes:

  • logP/logSw : The 4-ethoxy group in the target compound increases lipophilicity (logP ~2.8) compared to methoxy (~2.5) but reduces it relative to chloro-substituted analogs (logP ~3.0) .
  • Solubility: The propanol side chain improves aqueous solubility (logSw ~-3.0) compared to non-polar analogs.

Key Research Findings

  • Antitumor Activity : Analogs like E781-0309 show micromolar IC₅₀ values in cancer cell lines, suggesting the target compound may exhibit similar efficacy .
  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines with 4-anilino groups are potent inhibitors of tyrosine kinases (e.g., imatinib analogs in ).
  • ADME Properties: The propanol side chain balances logP and solubility, making it suitable for oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.